6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose
Overview
Description
The compound “6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose” is a type of carbohydrate derivative. Carbohydrates are polyhydroxylated molecules, and regioselective protection and deprotection of specific hydroxyl groups over others represents one of the major challenges in carbohydrate chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 1,2-O-ISOPROPYLIDENE-3,5,6-TRI-O-BENZOYL-ALPHA-D-GLUCOFURANOSIDE and 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose have been synthesized through various methods .Scientific Research Applications
Synthesis of 1,6-Anhydro-2,3,5-Tri-O-Benzoyl-α-d-Galactofuranose: Starting from 6-O-Benzyl-1,2:3,4-di-O-isopropylidene-α-d-galactopyranose, this compound can be converted to various intermediates. For instance, p-Toluenesulfonic acid-catalyzed methanolysis yields methyl 6-O-benzyl-β-d-galactofuranoside, which is readily benzoylated .
Methyl 2-O-Benzoyl-3,5-di-O-benzyl-α-L-talofuranoside Synthesis: Methyl 2-O-benzoyl-3,5-di-O-benzyl-α-L-talofuranoside is synthesized from methyl 3,5-di-O-benzyl-1,2-O-isopropylidene-α-L-talofuranoside. The latter undergoes successive treatment with 20% hydrochloric acid in aqueous methanol and benzoyl chloride in anhydrous pyridine .
Metabolic Studies and Glucose Derivatives
This compound has implications in metabolic studies:
- Glucose Production and Flux Measurements : All microorganisms exhibit glucose production, gluconeogenesis, and hepatic tricarboxylic acid cycle fluxes. These measurements are based on nuclear magnetic resonance analysis of a single glucose derivative .
Crystallography and Molecular Structure
The crystal and molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose has been reported. It crystallizes in the chiral orthorhombic space group P212121, with four molecules in the unit cell .
properties
IUPAC Name |
[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O9S/c1-24(2)31-21-20(28-14-16-10-6-4-7-11-16)19(30-23(21)32-24)18(33-34(3,26)27)15-29-22(25)17-12-8-5-9-13-17/h4-13,18-21,23H,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHKPCLCDSWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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